molecular formula C20H12N2O6 B2568505 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 887198-04-1

2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2568505
CAS No.: 887198-04-1
M. Wt: 376.324
InChI Key: JEWRZTWFEQNLJR-UHFFFAOYSA-N
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Description

The compound 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: a 2-methylquinolin-8-amine scaffold and a 6-nitrocoumarin-3-carboxylate moiety. Quinoline derivatives are extensively researched for their diverse biological profiles, demonstrating potent antibacterial, antifungal, and antimalarial activities . The 2-methylquinolin-8-amine subunit, in particular, is a valuable building block in synthetic chemistry . Concurrently, the 6-nitro-2-oxo-2H-chromene-3-carboxylate component belongs to the coumarin class, a group of compounds known for a wide spectrum of biological properties. Molecular hybrids of quinoline and coumarin have been synthesized and evaluated as promising scaffolds for the development of novel therapeutic agents, with research indicating potential in anticancer and anti-infective applications . The strategic integration of these two systems into a single chemical entity is intended to create a multi-targeted or synergistic effect, making this compound a valuable chemical tool for researchers investigating new mechanisms of action in drug discovery programs. Its primary research applications include serving as a lead compound in antimicrobial studies, a candidate for antiproliferative evaluation against various cancer cell lines, and a template for the further synthesis of complex heterocyclic systems with enhanced bioactivity.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c1-11-5-6-12-3-2-4-17(18(12)21-11)28-20(24)15-10-13-9-14(22(25)26)7-8-16(13)27-19(15)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWRZTWFEQNLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, water.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

    Reduction: Formation of 2-methylquinolin-8-yl 6-amino-2-oxo-2H-chromene-3-carboxylate.

    Hydrolysis: Formation of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

    Cyclization: Formation of fused quinoline-coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Studies have indicated that derivatives of chromene and quinoline possess significant anticancer properties. The nitro group may enhance the compound's ability to intercalate DNA, disrupting cancer cell proliferation .
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases. Its structure allows it to interact with specific enzyme active sites, potentially modulating their activity .

Fluorescent Probes

Due to its unique structural characteristics, 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate can serve as a fluorescent probe in biological imaging. The chromene moiety can exhibit fluorescence properties when excited by certain wavelengths of light, allowing researchers to visualize cellular processes in real-time .

Synthetic Intermediates

In organic synthesis, this compound can be used as a building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., nitration, methoxylation) makes it valuable in the synthesis of other pharmacologically active compounds.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various chromene derivatives, including 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate. The results indicated that compounds with nitro groups showed enhanced cytotoxicity against several cancer cell lines compared to their non-nitro counterparts. This study highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Research conducted by Matos et al. investigated the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The findings revealed that derivatives similar to 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Similarity Scores

CAS No. Compound Name Substituents (Chromene Ring) Ester Group Similarity Score Key Differences vs. Target Compound
91058-98-9 Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 6-Cl, 2-oxo Methyl 1.00 Cl instead of NO₂; simpler methyl ester
68281-65-2 Methyl 6-chloro-2H-chromene-3-carboxylate 6-Cl Methyl 0.98 Lacks 2-oxo group; Cl instead of NO₂
183736-74-5 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 7-OH, 2-oxo Carboxylic acid 0.96 Additional OH; acidic group instead of ester
66670-54-0 Ethyl 6-chloro-2H-chromene-3-carboxylate 6-Cl Ethyl 0.96 Ethyl ester; lacks 2-oxo and NO₂ groups
19088-73-4 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile 7-OH, 2-oxo Cyano 0.89 Cyano substituent; positional isomerism
531-81-7 2-Oxo-2H-chromene-3-carboxylic acid 2-oxo Carboxylic acid 0.79 No NO₂; simpler structure

Key Observations:

The absence of a 2-oxo group in some analogues (e.g., 68281-65-2) reduces conjugation, affecting UV absorption and fluorescence properties.

Ester Group Variations: The 2-methylquinolin-8-yl ester introduces aromaticity and steric hindrance compared to methyl or ethyl esters, likely reducing solubility in polar solvents but enhancing π-π interactions in crystal packing or biological systems . Carboxylic acid derivatives (e.g., 183736-74-5) exhibit higher polarity, favoring aqueous solubility but limiting membrane permeability.

Hydrogen Bonding and Crystal Packing: Compounds with hydroxyl groups (e.g., 183736-74-5, 19088-73-4) may form stronger hydrogen-bonding networks, influencing melting points and crystallinity . The target compound’s nitro group, while polar, lacks H-bond donor capacity, which could result in distinct solid-state arrangements.

Functional and Application-Based Differences

Limitations:

  • Experimental data on the target compound’s biological activity, thermal stability, or synthetic routes are sparse. Predictions are extrapolated from structurally related systems.

Biological Activity

2-Methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that combines quinoline and chromene structural features, making it a subject of interest in medicinal chemistry. This compound is part of a larger class of coumarin derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C20_{20}H12_{12}N2_2O6_6
  • Molecular Weight : 376.324 g/mol
  • CAS Number : 887198-04-1

The biological activity of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation.
  • DNA Interaction : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
  • Redox Activity : The nitro group can participate in redox reactions, influencing cellular oxidative states.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Coumarin derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the nitro group in this compound may enhance its effectiveness against bacterial strains.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related compounds exhibit potent inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in neurodegenerative diseases.
    CompoundIC50 (µM)Target
    Compound A0.08BuChE
    Compound B0.14AChE
    2-Methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylateTBDTBD
  • Animal Models : Animal studies have shown that similar quinoline derivatives can reduce tumor growth in xenograft models, suggesting the potential for therapeutic application in oncology.

Comparative Analysis with Similar Compounds

A comparison with other structurally related compounds helps highlight the unique biological profile of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate:

Compound NameStructural FeaturesBiological Activity
Quinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylateLacks methyl groupModerate anti-cancer activity
Quinolin-8-yloxycarbonyl derivativeContains methoxy groupEnhanced antimicrobial effects
Coumarin derivatives without quinoline moietyLacks DNA intercalation capabilityLimited anticancer activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate?

  • Methodological Answer : The synthesis of coumarin-quinoline hybrids typically involves coupling reactions between functionalized chromene carboxylates and quinoline derivatives. For example, analogous coumarin derivatives (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) are synthesized via base-mediated alkylation (e.g., K₂CO₃ in DMF) followed by purification via flash column chromatography . For the nitro-substituted chromene moiety, nitration of the parent coumarin under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is recommended, with monitoring via TLC to avoid over-nitration.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.5 ppm), methyl group on quinoline (δ ~2.6 ppm), and the chromene carbonyl (δ ~160–165 ppm). Compare with spectra of related compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .
  • IR : Confirm the presence of ester (C=O at ~1730 cm⁻¹), nitro (asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹), and lactone (C=O at ~1680 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₁H₁₅N₂O₆), with fragmentation peaks corresponding to loss of NO₂ and CO groups.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for nitro-substituted coumarin-quinoline hybrids, and how can they be addressed?

  • Methodological Answer : Nitro groups introduce disorder in crystal lattices due to their planar geometry and electrostatic repulsion. Using SHELXL for refinement, apply restraints to nitro group geometry and utilize twin refinement if twinning is detected (common in polar space groups). For high thermal motion, employ anisotropic displacement parameters and validate via R-factor convergence (<5% discrepancy) . For example, similar quinoline derivatives (e.g., N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) required twin-law refinement using HKLF5 data .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) reveals that the quinoline N and chromene carbonyl O act as hydrogen-bond acceptors. In related structures (e.g., cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate), C–H···O interactions between the methyl group and nitro oxygen stabilize layered packing. Use Mercury software to map intermolecular contacts and quantify their contributions to lattice energy .

Q. How can contradictions in experimental data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Case Example : Discrepancies in ¹H NMR coupling constants may arise from dynamic effects (e.g., rotamerism of the ester group). Perform variable-temperature NMR (VT-NMR) to slow conformational exchange.
  • DFT Calculations : Optimize the structure at the B3LYP/6-31+G(d,p) level and compare computed chemical shifts with experimental data. For nitro groups, include solvent effects (e.g., IEFPCM model for DMSO) .

Biological and Mechanistic Research

Q. What strategies are effective for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare with structurally similar 2-oxo-2H-chromenyl derivatives, which showed IC₅₀ values <10 µM in analogous assays .
  • Mechanistic Insight : Perform molecular docking (AutoDock Vina) to assess binding to COX-2 or NF-κB. The nitro group may enhance electron-deficient interactions with catalytic residues.

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